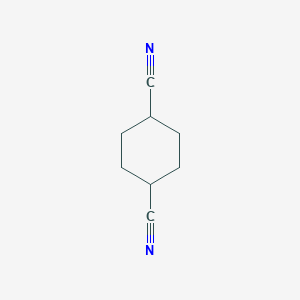

Cyclohexane-1,4-dicarbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclohexane-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWYSXZGBRHJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147085 | |

| Record name | Cyclohexane-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10534-13-1 | |

| Record name | 1,4-Cyclohexanedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane-1,4-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexane-1,4-dicarbonitrile: Core Properties and Applications

Abstract

Cyclohexane-1,4-dicarbonitrile, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of commercially significant materials. Its unique stereoisomeric properties and the reactivity of its nitrile functional groups make it a molecule of considerable interest in polymer chemistry, materials science, and pharmaceutical development. This guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular structure, physicochemical characteristics, and spectroscopic data. Furthermore, it delves into established synthetic protocols, key chemical transformations, and safety considerations, offering a vital resource for researchers and professionals in the chemical sciences.

Introduction

This compound (C₈H₁₀N₂) is a saturated cyclic dinitrile that exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two nitrile groups relative to the cyclohexane ring profoundly influences the molecule's physical properties and reactivity. The rigid cyclohexane backbone, combined with the versatile chemistry of the nitrile moieties, positions this compound as a valuable building block in organic synthesis. Its derivatives are integral to the production of polyamides, polyesters, and specialty polymers, and are also explored for their potential in the development of novel liquid crystals and pharmaceuticals.[1] This document aims to consolidate the core technical information on this compound, providing a foundation for its application in research and development.

Molecular Structure and Stereoisomerism

The molecular structure of this compound is characterized by a cyclohexane ring substituted with two cyano (-C≡N) groups at the 1 and 4 positions. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] The orientation of the nitrile groups in this conformation gives rise to cis and trans isomers.

-

cis-1,4-Cyclohexanedicarbonitrile: In the cis isomer, one nitrile group is in an axial position while the other is in an equatorial position.

-

trans-1,4-Cyclohexanedicarbonitrile: In the more stable trans isomer, both nitrile groups occupy equatorial positions, minimizing steric hindrance.

The stereochemistry of the isomers is a critical determinant of the physical properties and the stereochemical outcome of subsequent reactions.[2]

Caption: 2D representation of cis and trans isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that commercially available samples are often a mixture of cis and trans isomers, which can affect properties such as melting point.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | [3][4][5] |

| Molecular Weight | 134.18 g/mol | [3][4][6] |

| Melting Point | 57-61 °C (mixture of isomers) | [3][5][7] |

| Boiling Point | 311.5 ± 35.0 °C (Predicted) | [5] |

| CAS Number | 10534-13-1 (mixture), 6550-96-5 (cis), 6550-85-2 (trans) | [6][8][9][10] |

| InChI Key | MGWYSXZGBRHJNE-UHFFFAOYSA-N (isomer mixture) | [6] |

| LogP | 1.83996 | [3] |

| PSA | 47.58000 | [3] |

Synthesis and Purification

A prevalent and high-yield laboratory and industrial synthesis method for this compound involves the dehydration of cyclohexane-1,4-dicarboxylic acid or its derivatives.[1][6]

Synthesis from Cyclohexane-1,4-dicarboxylic Acid

A robust method involves the reaction of 1,4-cyclohexanedicarboxylic acid with ammonia in the presence of a catalyst.[4]

Reaction Scheme:

Sources

- 1. Buy this compound | 10534-13-1 [smolecule.com]

- 2. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CYCLOHEXANE-1 4-DICARBONITRILE 98% MIXT& CAS#: 10534-13-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS#:6550-85-2 | Chemsrc [chemsrc.com]

- 8. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 9. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 10. trans-1,4-Cyclohexanedicarbonitrile [webbook.nist.gov]

Introduction to Cyclohexane-1,4-dicarbonitrile

An In-Depth Technical Guide to Cyclohexane-1,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in polymer chemistry, materials science, and as a precursor in pharmaceutical synthesis. The document elucidates the critical distinctions between its cis and trans stereoisomers, including their unique CAS numbers and physicochemical properties. Detailed methodologies for its synthesis and analytical characterization are presented, emphasizing the causality behind experimental choices. Furthermore, this guide explores the compound's reactivity and its role as a versatile building block for creating more complex molecular architectures. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory and industrial setting.

This compound (C₈H₁₀N₂) is a saturated alicyclic dinitrile. Its structure, featuring a cyclohexane ring substituted with two cyano (-C≡N) groups at the 1 and 4 positions, makes it a rigid and functionally versatile molecule. The significance of this compound lies in its role as a synthetic precursor; its two nitrile groups can be readily transformed into other valuable functional groups, such as amines and carboxylic acids, providing access to a wide range of complex molecules.[1]

A crucial aspect of this compound is its stereoisomerism. The substituents on the cyclohexane ring can be arranged in two distinct spatial orientations: cis, where both cyano groups are on the same side of the ring's plane, and trans, where they are on opposite sides. This stereochemical difference profoundly influences the molecule's physical properties, reactivity, and crystal packing.

Caption: Chair conformations of trans and cis isomers.

Identification and Physicochemical Properties

Accurate identification of this compound requires distinguishing between its isomers and the commercially available mixture. Each form is assigned a unique CAS (Chemical Abstracts Service) Registry Number. The trans isomer is generally more stable due to the diequatorial positioning of the bulky cyano groups, which minimizes steric strain.

| Property | trans-Isomer | cis-Isomer | Isomer Mixture |

| CAS Number | 6550-85-2[2][3] | 6550-96-5[4][5] | 10534-13-1[6] |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol [2][3] | 134.18 g/mol [4][5] | 134.18 g/mol [6] |

| Appearance | White to pale-yellow solid | Data not widely available | Solid |

| Melting Point | 57-61 °C (lit.)[2][7][8] | Not specified | 57-61 °C (lit.)[8][9] |

| IUPAC InChIKey | MGWYSXZGBRHJNE-ZKCHVHJHSA-N[3] | MGWYSXZGBRHJNE-OCAPTIKFSA-N[4][5] | MGWYSXZGBRHJNE-UHFFFAOYSA-N[6] |

Synthesis and Manufacturing

A highly efficient and well-documented laboratory and industrial-scale synthesis involves the direct conversion of 1,4-cyclohexanedicarboxylic acid. This method is valued for its high yield and complete utilization of the starting material.[1]

High-Yield Synthesis from 1,4-Cyclohexanedicarboxylic Acid

This procedure achieves the direct transformation of the dicarboxylic acid into the dinitrile through dehydration and nitrilation in the presence of ammonia.

Caption: Workflow for the synthesis of 1,4-Dicyanocyclohexane.

Experimental Protocol:

-

Charging the Reactor: In a flask equipped with a stirrer, thermometer, and gas inlet/outlet, charge 100 parts by mass of 1,4-cyclohexanedicarboxylic acid, 100 parts by mass of N,N'-dimethylimidazolidinone, and 1.26 parts by mass of tin(II) oxide catalyst.[10]

-

Initial Heating: Heat the mixture to 170°C with stirring.[10]

-

Ammonia Introduction: Begin introducing ammonia gas at a controlled rate (e.g., 0.58 mol/hr relative to the dicarboxylic acid).[10]

-

Reaction: Concurrently, raise the temperature to 280°C and maintain the reaction at this temperature for 14 hours.[6][10]

-

Isolation: After the reaction is complete, cool the mixture to 150°C.[6][10]

-

Purification: Perform hot filtration to remove the solid tin(II) oxide catalyst. The filtrate contains the desired 1,4-dicyanocyclohexane product.[6][10]

This method achieves a near-complete conversion of the starting material with a reported yield of 90.2%.[6][10]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (-C≡N) stretch is expected around 2240-2260 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for both cis and trans isomers.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the cyclohexane backbone and the presence of the nitrile carbons. The chemical shifts and coupling constants of the cyclohexane protons will differ significantly between the cis and trans isomers due to their different magnetic environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight (134.1784) and elemental composition (C₈H₁₀N₂).[3][4]

In some cases, discrepancies in spectroscopic data can arise from the presence of impurities or tautomers. Advanced techniques such as 2D NMR (COSY, HSQC) can be invaluable for unambiguously assigning proton-carbon correlations and resolving structural uncertainties.[6]

Applications in Research and Development

The primary value of this compound lies in its function as a versatile chemical building block.[6] The dual nitrile groups are amenable to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[6]

Caption: Key chemical transformations of the dinitrile.

-

Reduction to Diamines: The nitrile groups can be readily reduced to primary amines, yielding cyclohexane-1,4-diamine.[6] This diamine is a crucial monomer in the production of polyamides, analogous to how adipic acid and hexamethylenediamine are used to make Nylon 6,6.

-

Hydrolysis to Dicarboxylic Acids: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to produce 1,4-cyclohexanedicarboxylic acid, an important intermediate for synthesizing polyesters and pharmaceuticals.[1][6]

-

Precursor in Drug Discovery: While not typically an active pharmaceutical ingredient itself, its derivatives are explored in drug design. For example, related structures like cyclohexane-1,3-dione derivatives have been investigated as potential c-Met inhibitors for non-small-cell lung cancer therapy.[11][12] The rigid cyclohexane scaffold is useful for constructing molecules with specific three-dimensional conformations required for binding to biological targets.

-

Materials Science: The rigid structure of the cyclohexane ring makes its derivatives of interest for applications in liquid crystals and the construction of functionalized macrocyclic structures.[6]

Safety and Handling

This compound, like other organic nitriles, should be handled with care, assuming it is toxic.

-

Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[14][15]

-

Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14] Facilities should be equipped with an eyewash station and a safety shower.[14]

-

Handling: Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][15]

-

Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand, and place it in a suitable, labeled container for hazardous waste disposal.[13][14]

Conclusion

This compound is a foundational chemical intermediate whose utility is defined by its stereochemistry and the reactivity of its nitrile functional groups. A clear understanding of the distinct properties and CAS numbers of the cis and trans isomers is essential for its effective use in synthesis. Its high-yield manufacturing process and its capacity to be converted into valuable diamines and dicarboxylic acids secure its role as a key building block in the development of advanced polymers, functional materials, and complex molecules for the pharmaceutical industry. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

- Smolecule. (2023, August 15). Buy this compound | 10534-13-1.

- Benchchem. This compound | 10534-13-1.

- LookChem. This compound.

- ChemicalBook. This compound synthesis.

- NIST WebBook. Cis-1,4-cyclohexane-dicarbonitrile.

- NIST WebBook. Cis-1,4-cyclohexane-dicarbonitrile.

- NIST WebBook. trans-1,4-Cyclohexanedicarbonitrile.

- Chemsrc. This compound | CAS#:6550-85-2.

- ChemWhat. CYCLOHEXANE-1 4-DICARBONITRILE 98% MIXT& CAS#: 10534-13-1.

- Apollo Scientific. Cyclohexanecarbonitrile.

- Cole-Parmer. Material Safety Data Sheet - Cyclohexanecarbonitrile.

- Sigma-Aldrich. SAFETY DATA SHEET - Cyclohexane.

- Alfa Chemistry. CAS 10534-13-1 1,4-Dicyanocyclohexane.

- Sigma-Aldrich. (2010, March 13). Safety Data Sheet - Cyclohexanecarbonitrile.

- ACS Omega. (2023, January 31). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

- PubMed. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

Sources

- 1. Buy this compound | 10534-13-1 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. trans-1,4-Cyclohexanedicarbonitrile [webbook.nist.gov]

- 4. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 5. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS#:6550-85-2 | Chemsrc [chemsrc.com]

- 8. chemwhat.com [chemwhat.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Guide to the Molecular Structure of Cyclohexane-1,4-dicarbonitrile

Abstract

Cyclohexane-1,4-dicarbonitrile is a pivotal molecular scaffold in synthetic chemistry, serving as a versatile precursor in the development of advanced polymers, functional materials, and pharmacologically active agents.[1] Its utility is intrinsically linked to its well-defined three-dimensional structure. This guide provides a comprehensive technical analysis of the molecular architecture of this compound, detailing its stereoisomerism, conformational dynamics, and precise geometric parameters. We will explore the distinct structural features of the cis and trans isomers, underpinned by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and corroborated by computational models. This document is intended for researchers, scientists, and drug development professionals who leverage nuanced structural understanding to drive innovation.

Introduction: The Structural Significance of a Disubstituted Cyclohexane

This compound (C₈H₁₀N₂) is a carbocyclic compound featuring a six-membered ring substituted with two cyano (-C≡N) groups at opposite ends.[2] This seemingly simple molecule presents a rich stereochemical landscape that dictates its physical properties and chemical reactivity. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. The spatial arrangement of the two nitrile substituents relative to the ring gives rise to two distinct, non-interconvertible diastereomers: cis-cyclohexane-1,4-dicarbonitrile and trans-cyclohexane-1,4-dicarbonitrile.[1] Understanding the subtle yet critical differences in their three-dimensional structure is fundamental to controlling reaction outcomes and designing molecules with specific functionalities. The reactive nitrile groups can be readily transformed into other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a valuable building block for more complex molecular designs.[1]

Stereoisomerism and Conformational Analysis

The core of this compound's structural identity lies in the interplay between its stereoisomerism and conformational flexibility.

trans-Cyclohexane-1,4-dicarbonitrile: A Conformationally Locked System

The trans isomer is characterized by having the two nitrile substituents on opposite faces of the cyclohexane ring. This arrangement allows for two possible chair conformations: the diequatorial (e,e) and the diaxial (a,a).

-

Diequatorial (e,e) Conformation: In this arrangement, both bulky nitrile groups occupy the more spacious equatorial positions. This is the most stable conformation as it avoids significant steric hindrance.[3] X-ray crystallography has definitively shown that in the solid state, the trans isomer adopts a chair conformation with both cyano substituents in equatorial positions.[4]

-

Diaxial (a,a) Conformation: When the ring flips, both nitrile groups are forced into the sterically crowded axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions, where the axial nitrile groups experience steric repulsion with the axial hydrogen atoms on the same face of the ring.[3][5]

The energy difference between the diequatorial and diaxial forms is substantial, effectively "locking" the molecule in the diequatorial conformation at ambient temperatures. This conformational rigidity makes the trans isomer a valuable, well-defined scaffold in materials science and medicinal chemistry.

cis-Cyclohexane-1,4-dicarbonitrile: A Dynamic Equilibrium

In the cis isomer, both nitrile groups are on the same face of the ring. To maintain the staggered chair conformation, one substituent must occupy an axial position while the other is equatorial (a,e).[1] The molecule exists as a dynamic and equimolar mixture of two indistinguishable conformers that rapidly interconvert via a "ring flip" process.[5]

In this equilibrium, the axial nitrile group in one conformer becomes an equatorial group in the other, and vice versa. Since the two conformers are energetically identical, neither is favored. This conformational flexibility distinguishes the cis isomer from its rigid trans counterpart.

Molecular Geometry: A Quantitative Perspective

Precise structural parameters for this compound have been determined through single-crystal X-ray diffraction, particularly for the more stable trans isomer.

Crystallographic Data for trans-1,4-Cyclohexanedicarbonitrile

Crystallographic studies confirm that the molecule adopts a chair conformation and is situated on a crystallographic inversion center.[4] This implies a perfectly symmetrical structure in the solid state.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| Mean C-C (ring) | 1.529 Å | [4] |

| Bond Angles | ||

| Mean C-C-C (endocyclic) | 110.5° | [4] |

| Table 1: Selected crystallographic data for trans-1,4-cyclohexanedicarbonitrile. |

The observed endocyclic C-C-C angle of 110.5° is slightly smaller than the ideal tetrahedral angle of 109.5° and the value of 111.1° expected for an ideal cyclohexane ring, indicating minor ring flattening.[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for distinguishing between the isomers and confirming their conformational properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for conformational analysis. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial environment.

-

For trans-1,4-dicarbonitrile , the diequatorial conformation results in a simplified spectrum due to the molecule's symmetry. ¹H NMR data in solution have been used to infer a non-inverting, rigid chair conformation.[6]

-

For cis-1,4-dicarbonitrile , the rapid ring flip at room temperature results in averaged signals for the axial and equatorial protons, leading to a different spectral pattern compared to the trans isomer.

Distinguishing between the isomers often relies on the differing magnetic environments of the protons attached to the carbons bearing the nitrile groups (the H-1 and H-4 protons).[7]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the sharp, intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the range of 2219-2247 cm⁻¹, providing definitive evidence for the presence of the nitrile functional group.[1] Subtle differences in the exact position and shape of this band may be observed between the cis and trans isomers due to their different molecular symmetries.

Synthesis and Structural Control

The synthesis of this compound is most commonly achieved from cyclohexane-1,4-dicarboxylic acid or its derivatives. A high-yielding method involves heating the dicarboxylic acid with a catalyst such as tin(II) oxide in the presence of ammonia.[1][8] The stereochemistry of the starting material largely dictates the stereochemistry of the product; for instance, using trans-1,4-cyclohexanedicarboxylic acid selectively produces the trans dinitrile.[1]

Applications in Drug Development and Materials Science

The well-defined and rigid structure of the trans isomer makes it an attractive scaffold for building more complex molecules.

-

Polymer Chemistry: The dinitrile can be reduced to trans-1,4-diaminocyclohexane, a key monomer used in the synthesis of high-performance polyamides and polyimides.[9][10] These polymers often exhibit excellent thermal stability and mechanical strength.

-

Medicinal Chemistry: The cyclohexane ring serves as a non-aromatic bioisostere for a phenyl ring, allowing chemists to modulate properties like solubility and metabolic stability. The derivative trans-4-aminomethylcyclohexanecarboxylic acid (Tranexamic Acid) is an important antifibrinolytic drug, highlighting the therapeutic potential of this scaffold.[11] Furthermore, the diamine derivative is used as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), an emerging class of therapeutics.[12]

Experimental Protocols

Protocol: Isomer Identification via ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the solvent signal and properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Spectral Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicity (splitting patterns) of the signals, particularly the methine protons at the C1 and C4 positions.

-

A more complex multiplet with potentially averaged chemical shifts suggests the flexible cis isomer, while a simpler, more defined pattern is indicative of the symmetric, rigid trans isomer.

-

Protocol: Confirmation of Nitrile Group by IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Collection: With the ATR crystal clean and no sample present, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to ensure a flat baseline. Examine the region between 2300 cm⁻¹ and 2200 cm⁻¹. The presence of a sharp, strong absorption peak in this region confirms the C≡N stretch of the nitrile functional group.

Conclusion

The molecular structure of this compound is a classic example of how stereochemistry and conformational preferences govern the properties and utility of a molecule. The trans isomer exists predominantly in a rigid, stable diequatorial chair conformation, making it an ideal, predictable building block for materials and pharmaceuticals. In contrast, the cis isomer is a conformationally flexible molecule, existing as a rapid equilibrium of two identical axial-equatorial forms. A thorough understanding of these structural nuances, verified through crystallographic and spectroscopic methods, is essential for scientists aiming to harness the full potential of this versatile chemical intermediate.

References

-

Echeverria, G., Punte, G., Rivero, B. E., & Barón, M. (1995). Conformational Studies of trans-1,4-Substituted Cyclohexanes. II. trans-1,4-Dibromo-1,4-cyclohexanedicarbonitrile, C8H8Br2N2. Acta Crystallographica Section C: Crystal Structure Communications, 51(5), 1023-1026. Retrieved from [Link]

-

International Union of Crystallography. (1995). Acta Crystallographica Section C Volume 51, Part 5, May 1995. Retrieved from [Link]

-

ResearchGate. (2024). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

-

ResearchGate. (2024). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Retrieved from [Link]

-

ResearchGate. (2024). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid. Retrieved from [Link]

-

Wiberg, K. B., Murcko, M. A., Laidig, K. E., & MacDougall, P. J. (1990). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 55(16), 4865–4874. Retrieved from [Link]

-

University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

-

YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2024). Olefin isomerization promoted by olefin metathesis catalysts. Retrieved from [Link]

-

Wiley Online Library. (2021). Stochastic Bullvalene Architecture Modulates Structural Rigidity in π‐Rich Macromolecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Sanjay, K. R., et al. (2024). A systematic overview of the strategies adopted (microbial, enzymatic and chemical pathways) in prior arts towards the synthesis. Moroccan Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). A systematic overview of the strategies adopted (microbial, enzymatic and chemical pathways) in prior arts towards the synthesis of renowned anti-fibrinolytic drug, Tranexamic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Cis-1,4-cyclohexane-dicarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Introduction: The Significance of Stereoisomerism in Cyclohexane Scaffolds

An In-depth Technical Guide to the Stereoisomers of Cyclohexane-1,4-dicarbonitrile: Synthesis, Conformational Analysis, and Applications

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry and materials science. Its non-planar, chair-like conformation dictates the spatial orientation of its substituents, giving rise to stereoisomers with distinct physical, chemical, and biological properties. For 1,4-disubstituted cyclohexanes, such as this compound, this isomerism manifests as cis and trans diastereomers. These are not merely geometric curiosities; their unique three-dimensional arrangements govern molecular recognition, binding affinity, and material properties. Understanding the nuances between the cis and trans isomers of this compound is therefore critical for researchers leveraging this versatile chemical building block.

This guide provides a comprehensive exploration of the cis and trans isomers of this compound, moving from fundamental stereochemical principles to practical synthetic protocols, detailed conformational analysis, and applications relevant to drug discovery and materials science.

Conformational Landscape: The Energetic Basis of Isomer Stability

The thermodynamic stability of disubstituted cyclohexanes is fundamentally governed by the steric strain associated with different chair conformations.[1][2] Substituents can occupy either axial positions, which are perpendicular to the ring's general plane, or equatorial positions, which are located around the ring's "equator".[3] The chair conformation is the most stable form of the cyclohexane ring due to its minimal angle and torsional strain.[1]

The trans-Isomer: A State of Minimal Energy

The trans-isomer of this compound can exist in two principal chair conformations: one where both nitrile groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[4]

-

Diequatorial (e,e) Conformation: This is the most stable conformation for the trans-isomer and, indeed, for the molecule overall.[2][5] With both bulky nitrile groups occupying the sterically unhindered equatorial positions, destabilizing 1,3-diaxial interactions are absent.[2][6]

-

Diaxial (a,a) Conformation: This conformation is significantly less stable. The two axial nitrile groups experience severe steric repulsion with the axial hydrogen atoms at the C2, C3, C5, and C6 positions. This high-energy state means the conformational equilibrium overwhelmingly favors the diequatorial form.[4][7]

The greater stability of the diequatorial trans form is the driving force in many synthetic and purification processes.[7]

The cis-Isomer: An Inherent Steric Compromise

Unlike the trans-isomer, the cis-isomer cannot adopt a conformation where both substituents are equatorial. In any chair conformation of the cis-isomer, one nitrile group must be axial while the other is equatorial (axial-equatorial or a,e).[5][7]

Ring flipping interconverts two equivalent axial-equatorial conformations.[6] Because these two conformers are energetically identical, the cis-isomer exists as an equimolar mixture of these rapidly interconverting forms at room temperature.[7] Each of these conformers possesses inherent steric strain due to the 1,3-diaxial interactions of the single axial nitrile group.[6] Consequently, the cis-isomer is thermodynamically less stable than the trans-isomer.[2]

Synthesis and Isomer Control

The synthesis of this compound often results in a mixture of cis and trans isomers. The choice of synthetic route and reaction conditions is paramount for controlling the isomeric ratio or for subsequent isomerization to the desired product.

Primary Synthesis from Cyclohexane-1,4-dicarboxylic Acid

A common and high-yielding laboratory-scale synthesis involves the conversion of cyclohexane-1,4-dicarboxylic acid.[4][8] This method highlights the principles of functional group transformation while managing the stereochemistry of the cyclohexane core.

Protocol: Synthesis of this compound

-

Reactor Setup: In a flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, charge 1,4-cyclohexanedicarboxylic acid (1.0 eq), N,N'-dimethylimidazolidinone (solvent), and a catalytic amount of tin(II) oxide (e.g., ~1.2-1.5 mol%).[8]

-

Causality: N,N'-dimethylimidazolidinone serves as a high-boiling polar aprotic solvent suitable for the high temperatures required. Tin(II) oxide acts as a catalyst for the dehydration/amination process.

-

-

Inert Atmosphere: Purge the system with an inert gas like nitrogen.

-

Heating and Ammonia Introduction: Heat the mixture to 170°C. Once the temperature is stable, begin introducing a steady stream of ammonia gas into the reaction mixture.[8]

-

Reaction Progression: Gradually increase the temperature to 280°C and maintain for approximately 14 hours while continuing the ammonia flow.[8]

-

Causality: The high temperature and presence of ammonia drive the conversion of the carboxylic acid groups first to amides and subsequently to nitriles through dehydration.

-

-

Workup and Isolation: Cool the reaction mixture to ~150°C and perform a hot filtration to remove the solid tin(II) oxide catalyst.[4][8] The filtrate contains the product mixture.

-

Self-Validation: The removal of the solid catalyst is a critical purification step. The high temperature for filtration prevents premature crystallization of the product.

-

-

Analysis: The resulting product is a mixture of cis and trans isomers, which can be analyzed by Gas Chromatography (GC) to determine the isomer ratio.[4] A typical outcome is a mixture where the trans isomer is present at around 52 mol%.[8]

Isomerization: Driving the Equilibrium to the trans Isomer

In many applications, the pure trans isomer is the desired product due to its higher stability and specific geometry. A key process in the production of this compound is the catalytic isomerization of the cis isomer to the more stable trans form.[9]

Protocol: Catalytic Isomerization of cis- to trans-Cyclohexane-1,4-dicarbonitrile

-

Reactor Setup: A fixed-bed flow reactor is packed with a suitable catalyst, such as alumina or silica.

-

Vaporization: A feed mixture of this compound, rich in the cis isomer, is vaporized.

-

Catalytic Conversion: The vaporized reactant is passed through the heated catalyst bed (typically 250-400°C) in the presence of ammonia gas.[9]

-

Causality: The high temperature provides the activation energy for the isomerization process. The catalyst provides a surface for the reaction to occur, and the ammonia atmosphere helps to prevent decomposition of the nitriles at these high temperatures.[9]

-

-

Condensation and Collection: The product stream exiting the reactor is cooled, condensed, and collected.

-

Purification: The resulting equilibrium mixture, now enriched in the trans isomer, can be further purified. The trans isomer, often being a solid with a higher melting point and lower solubility in certain solvents than the cis isomer, can be isolated via crystallization.

Spectroscopic Characterization: Distinguishing the Isomers

Definitive identification and differentiation of the cis and trans isomers rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclohexane derivatives.[10] The different chemical environments of the protons and carbons in the cis and trans isomers lead to distinct NMR spectra.

-

trans-Isomer (diequatorial): Due to the C2 axis of symmetry in the dominant diequatorial conformation, the two protons attached to the nitrile-bearing carbons (C1 and C4) are chemically equivalent. Similarly, the axial and equatorial protons on the other ring carbons (C2, C3, C5, C6) form distinct sets.

-

cis-Isomer (axial-equatorial): The cis-isomer has a plane of symmetry passing through C1 and C4.[7] This results in a different symmetry environment compared to the trans-isomer. The rapid ring-flipping averages the axial and equatorial environments, leading to a time-averaged spectrum. The chemical shifts of the protons on C1 and C4 will differ significantly from those in the rigid diequatorial trans-isomer.

| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |

| trans | Complex multiplets for ring protons. The H1/H4 protons will appear as a single, distinct multiplet, typically shifted further downfield due to the electronegativity of the two equatorial CN groups. | Fewer signals due to higher symmetry. Distinct signals for C1/C4, C2/C3/C5/C6, and the nitrile carbon. |

| cis | Also complex multiplets. The time-averaged environment of the H1/H4 protons will result in a chemical shift different from the trans isomer. The overall pattern of the ring protons will be distinct. | Also exhibits a limited number of signals due to symmetry. However, the chemical shifts, particularly for the ring carbons, will differ from the trans isomer due to the presence of one axial substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the nitrile functional group and can reveal subtle differences between the isomers based on their molecular symmetry and vibrational modes.

-

Nitrile Stretch (C≡N): Both isomers will show a characteristic sharp absorption band in the region of 2240-2250 cm⁻¹.

-

Fingerprint Region: The primary differences will appear in the fingerprint region (< 1500 cm⁻¹). The distinct symmetries of the cis and trans isomers lead to different allowed vibrational modes, resulting in a unique pattern of peaks that can be used to distinguish them. The IR spectrum for trans-1,4-cyclohexanedicarbonitrile is available in the NIST Chemistry WebBook.[11] The corresponding spectrum for the cis-isomer is also available for comparison.[12]

Applications in Drug Development and Materials Science

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. The stereochemical purity of the starting material is essential, as the final biological activity of a drug candidate often depends on a precise three-dimensional structure.[13]

Synthesis of Diamine Building Blocks

The most significant application of this compound is its reduction to cyclohexane-1,4-diamine.[4] This reaction converts the nitrile groups into primary amines, yielding cis- or trans-1,4-diaminocyclohexane.

-

trans-1,4-Diaminocyclohexane: This isomer is a valuable monomer for the synthesis of high-performance polymers like polyamides and polyimides.[14][15] In drug discovery, its rigid, well-defined geometry makes it an excellent scaffold or linker. For example, it has been incorporated into platinum-based anticancer agents, where the stereochemistry of the diamine ligand is critical for DNA binding and cytotoxic activity.

-

cis-1,4-Diaminocyclohexane: While less common, the cis isomer also finds use as a ligand in coordination chemistry and as a building block for molecules where a specific bent or "kinked" geometry is required.

The synthesis of these diamines from the corresponding dinitriles is a standard procedure involving catalytic hydrogenation (e.g., using Raney nickel or a rhodium catalyst) under a hydrogen atmosphere.

Precursor to Dicarboxylic Acids

Hydrolysis of the nitrile groups under acidic or basic conditions regenerates the dicarboxylic acid functionality.[4] This allows access to pure cis- or trans-cyclohexane-1,4-dicarboxylic acid, which are themselves important monomers and chemical intermediates.

Conclusion

The cis and trans isomers of this compound, while sharing the same chemical formula, are distinct chemical entities with different stabilities, spectroscopic signatures, and synthetic utility. The trans-isomer is thermodynamically favored due to its ability to adopt a low-energy diequatorial conformation, a principle that is exploited in its synthesis and purification. For researchers in drug development and materials science, a thorough understanding of the stereochemical and conformational properties of these isomers is not merely academic—it is a prerequisite for the rational design and synthesis of novel molecules with precisely controlled three-dimensional architectures. The ability to selectively synthesize, isolate, and characterize these isomers is a fundamental skill that unlocks the full potential of the cyclohexane scaffold.

References

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]

-

Stereoisomerism in Disubstituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Stereochemistry of cyclohexane.pptx. (n.d.). Slideshare. Retrieved from [Link]

- Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer. (1966). US3251874A. Google Patents.

- Brownstein, S., & Miller, R. (1961). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 26(2), 578-579.

-

Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). YouTube. Retrieved from [Link]

-

Cis-1,4-cyclohexane-dicarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved from [Link]

-

Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? (n.d.). Homework.Study.com. Retrieved from [Link]

- Kumar, P., & Kumar, A. (2011). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 1(1), 10-12.

-

trans-1,4-Cyclohexanedicarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 2. homework.study.com [homework.study.com]

- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. trans-1,4-Cyclohexanedicarbonitrile [webbook.nist.gov]

- 12. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 13. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. trans-1,4-Diaminocyclohexane | 2615-25-0 [chemicalbook.com]

- 15. 反-1,4-二氨基环己烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Chemical reactivity of Cyclohexane-1,4-dicarbonitrile nitrile groups

An In-depth Technical Guide to the Chemical Reactivity of Cyclohexane-1,4-dicarbonitrile's Nitrile Groups

Foreword: The Strategic Importance of the Dinitrile Moiety

This compound stands as a pivotal molecular scaffold in modern synthetic chemistry. Its rigid cyclohexane core, combined with the versatile reactivity of two nitrile groups at the 1 and 4 positions, makes it a valuable precursor for a multitude of complex molecules, from pharmaceutical intermediates to specialized polymers.[1][2] The true synthetic power of this molecule lies in the controlled and selective transformation of its cyano groups. This guide provides an in-depth exploration of these transformations, moving beyond simple reaction lists to explain the underlying principles and causality that govern experimental outcomes. We will delve into the critical reactions—hydrolysis, reduction, and nucleophilic additions—with a focus on mechanism, stereochemical control, and practical, field-proven protocols.

Molecular Structure and Stereoisomerism: The Foundation of Reactivity

This compound exists as two primary stereoisomers: cis and trans. Understanding their conformational behavior is paramount, as it directly influences their thermodynamic stability and reactivity.

-

trans-isomer: The most stable conformation places both nitrile groups in equatorial positions on the chair-form cyclohexane ring. This arrangement minimizes steric hindrance, particularly avoiding unfavorable 1,3-diaxial interactions.[1]

-

cis-isomer: In its chair conformation, the cis-isomer must have one nitrile group in an axial position and the other in an equatorial position.[1] This results in greater steric strain and renders the cis-isomer less thermodynamically stable than the trans-isomer.

This inherent stability difference is not merely academic; it is a critical factor in synthesis and purification. Thermally-induced isomerization, often under catalytic conditions, can be used to convert the cis isomer to the more stable trans form, driving an equilibrium mixture towards the desired product.[2][3]

Table 1: Physical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer |

| CAS Number | 6550-96-5[4][5] | 6550-85-2[6] |

| Melting Point | 63 °C[3] | 141 °C[3] |

| Molecular Formula | C₈H₁₀N₂[4][5] | C₈H₁₀N₂[6] |

| Molecular Weight | 134.18 g/mol [4][5] | 134.18 g/mol [6] |

Hydrolysis: Conversion to Dicarboxylic Acids

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction provides a direct synthetic route from the dinitrile to cyclohexane-1,4-dicarboxylic acid, a key monomer in polymer synthesis. The hydrolysis can be effectively catalyzed by either acid or base, proceeding through an amide intermediate.[2][7]

Mechanistic Pathways

The choice between acidic or basic conditions is often dictated by the substrate's tolerance to other functional groups.

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][8] A water molecule then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and tautomerization yield an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[2]

-

Base-Catalyzed Hydrolysis: A hydroxide ion, a potent nucleophile, directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Under strong basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to obtain the neutral carboxylic acid.[7][9]

Crucially, the hydrolysis reaction proceeds with retention of stereochemistry . The cis-dinitrile yields the cis-dicarboxylic acid, while the trans-dinitrile produces the trans-dicarboxylic acid.[2]

Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol describes a representative procedure for the hydrolysis of trans-cyclohexane-1,4-dicarbonitrile.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-cyclohexane-1,4-dicarbonitrile (1.0 eq).

-

Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (5.0 eq). The use of a significant excess of base ensures the complete hydrolysis of both the nitrile and the intermediate amide.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material. The reaction typically requires 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidification: Slowly and carefully acidify the cooled solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2. This step protonates the carboxylate salt, causing the dicarboxylic acid to precipitate.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

-

Purification: Dry the solid product under vacuum. The purity can be assessed by melting point determination and NMR spectroscopy. The resulting trans-cyclohexane-1,4-dicarboxylic acid should exhibit retention of its original stereochemistry.

Reduction: Synthesis of Diamines and Derivatives

The reduction of the nitrile groups is a powerful method for synthesizing valuable diamine building blocks. The specific product obtained—either 1,4-bis(aminomethyl)cyclohexane or cyclohexane-1,4-diamine—depends critically on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation to 1,4-Bis(aminomethyl)cyclohexane

Catalytic hydrogenation is the premier industrial method for nitrile reduction. It involves the reaction of the dinitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.[10]

Causality Behind Experimental Choices:

-

Catalyst: Rhodium (Rh) and Ruthenium (Ru) catalysts are highly effective for the hydrogenation of aromatic rings and can also be used for nitriles.[11][12] However, for aliphatic nitriles, Raney Nickel (Ra-Ni) and Cobalt (Co) catalysts are often preferred for their high activity and cost-effectiveness.[13] The catalyst surface facilitates the dissociation of H₂ and the adsorption of the nitrile group, lowering the activation energy for the reduction.[10]

-

Solvent & Additives: The reaction is often carried out in a solvent like ethanol or methanol. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts. Ammonia reacts with the intermediate imine, preventing it from reacting with the product primary amine.

-

Pressure & Temperature: High pressures of H₂ (50-300 bar) and elevated temperatures (60-200 °C) are typically required to achieve a reasonable reaction rate.[14]

Caption: Experimental Workflow for Catalytic Hydrogenation.

Chemical Reduction to Cyclohexane-1,4-diamine

Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can also reduce nitriles to primary amines.[7][8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion.[7][8] A final aqueous workup protonates the resulting dianion to yield the primary amine.[8] Unlike catalytic hydrogenation which adds H₂ across the C≡N triple bond to give an R-CH₂NH₂ product, LiAlH₄ reduction effectively replaces the π-bonds with H⁻ and subsequent protonation, leading to the R-NH₂ product after workup. This distinction is critical for this substrate, as it leads to a different molecular structure.

Table 2: Comparison of Nitrile Reduction Methodologies

| Feature | Catalytic Hydrogenation (e.g., H₂/Ra-Ni) | Chemical Reduction (e.g., LiAlH₄) |

| Product | 1,4-Bis(aminomethyl)cyclohexane | Cyclohexane-1,4-diamine |

| Reagents | H₂ gas, metal catalyst (Ni, Rh, Co), NH₃ | LiAlH₄, anhydrous ether/THF, H₂O/H⁺ workup |

| Conditions | High pressure (50-300 bar), High temp (60-200 °C)[14] | Anhydrous, often 0 °C to reflux |

| Safety | High pressure, flammable gas | Highly reactive, pyrophoric reagent, violent H₂ evolution on workup |

| Byproducts | Secondary/tertiary amines (suppressed by NH₃) | - |

| Stereoselectivity | Dependent on catalyst and conditions | Generally proceeds with retention of stereochemistry |

Nucleophilic Addition: Grignard Reagents for Diketone Synthesis

The polarized C≡N triple bond is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX).[7] This reaction provides an excellent route to synthesize ketones.

The mechanism involves the nucleophilic addition of the Grignard reagent's carbanion to the nitrile carbon, forming a resonance-stabilized magnesium-coordinated imine intermediate.[2] This intermediate is stable until an aqueous acidic workup is performed. The workup hydrolyzes the imine to the corresponding ketone.[2][7] When applied to this compound, this two-step process allows for the symmetrical synthesis of a 1,4-diacylcyclohexane derivative.

Experimental Protocol: Grignard Reaction and Hydrolysis

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the solution in an ice-salt bath. Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C. A slight excess of the Grignard reagent ensures full conversion.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Hydrolysis (Workup): Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diketone product.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile Scaffold for Innovation

The chemical reactivity of the nitrile groups in this compound offers a rich and diverse landscape for synthetic exploration. The ability to selectively convert these groups into carboxylic acids, primary amines of two distinct types, or ketones through well-established, mechanistically understood pathways underscores its value. Control over stereochemistry, particularly in preserving the cis or trans configuration during hydrolysis and reduction, allows for the precise construction of three-dimensional molecular architectures. For researchers in drug development and materials science, a thorough understanding of these transformations is not just beneficial—it is essential for leveraging this powerful building block to its fullest potential.

References

- Benchchem. (n.d.). This compound | 10534-13-1.

- Smolecule. (2023, August 15). Buy this compound | 10534-13-1.

- MDPI. (n.d.). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems.

- ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF.

- Masar, M., et al. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(21), 4243-4277.

- Astrobiology Web. (2023, July 31). Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems.

- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

- ResearchGate. (n.d.). Transition‐metal‐catalyzed addition of nitriles.

- Google Patents. (n.d.). US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.

- Thieme. (n.d.). Product Class 5: Nitriles.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane synthesis.

- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.

- Google Patents. (n.d.). US4215073A - Process for the production of diamines.

- Chemistry LibreTexts. (2019, December 30). 11.5: Catalytic Hydrogenation.

- SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS.

- NIST. (n.d.). Cis-1,4-cyclohexane-dicarbonitrile.

- NIST. (n.d.). trans-1,4-Cyclohexanedicarbonitrile.

- NIST. (n.d.). Cis-1,4-cyclohexane-dicarbonitrile.

- YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.

- YouTube. (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 10534-13-1 [smolecule.com]

- 3. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]

- 4. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 5. Cis-1,4-cyclohexane-dicarbonitrile [webbook.nist.gov]

- 6. trans-1,4-Cyclohexanedicarbonitrile [webbook.nist.gov]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. esisresearch.org [esisresearch.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 14. US4215073A - Process for the production of diamines - Google Patents [patents.google.com]

Synthesis of Cyclohexane-1,4-dicarbonitrile from Cyclohexane-1,4-dicarboxylic Acid: An In-depth Technical Guide

Introduction

Cyclohexane-1,4-dicarbonitrile is a versatile chemical intermediate characterized by a robust cyclohexane core functionalized with two nitrile groups at the 1 and 4 positions. This structure imparts a unique combination of rigidity and reactivity, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and specialty chemicals. The nitrile functionalities can be readily transformed into other chemical moieties, such as amines and carboxylic acids, opening avenues for the creation of diverse molecular architectures. For instance, the reduction of this compound yields 1,4-bis(aminomethyl)cyclohexane, a key monomer in the production of high-performance polyamides.[1][2] This guide provides a comprehensive overview of the synthetic routes for preparing this compound, with a primary focus on its synthesis from the readily available precursor, cyclohexane-1,4-dicarboxylic acid.

Primary Synthetic Pathway: A Two-Step Approach

The most common and well-established laboratory-scale synthesis of this compound from cyclohexane-1,4-dicarboxylic acid proceeds through a two-step sequence:

-

Amidation: Conversion of the dicarboxylic acid to the corresponding diamide, cyclohexane-1,4-dicarboxamide.

-

Dehydration: Subsequent removal of water from the diamide to yield the target dinitrile.

This pathway offers a reliable and often high-yielding route to the desired product.

Step 1: Synthesis of Cyclohexane-1,4-dicarboxamide

The initial step involves the reaction of cyclohexane-1,4-dicarboxylic acid with ammonia or an ammonia source to form the diamide. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism:

The reaction is typically acid-catalyzed. The protonation of the carbonyl oxygen of the carboxylic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia. The resulting tetrahedral intermediate then collapses, eliminating a molecule of water to form the amide.

Figure 1: Simplified mechanism of acid-catalyzed amidation.

Experimental Protocol:

A documented method for the synthesis of cyclohexane-1,4-dicarboxylic acid diamide involves the reaction of the dicarboxylic acid with ammonia in a polyhydric alcohol, such as ethylene glycol.[3]

-

A mixture of cis/trans-cyclohexane-1,4-dicarboxylic acid is esterified with ethylene glycol.

-

Ammonia is then introduced into the reaction mixture.

-

The reaction is carried out at a temperature of 50°C to 160°C under an ammonia partial pressure of 0.1 to 50 bar.

-

This process has been reported to yield cyclohexane-1,4-dicarboxylic acid diamide in approximately 84% of the theoretical yield.[3]

Causality Behind Experimental Choices:

-

Polyhydric Alcohol Solvent: The use of a high-boiling solvent like ethylene glycol allows the reaction to be conducted at elevated temperatures, which drives the equilibrium towards the formation of the amide by facilitating the removal of water.

-

Ammonia Pressure: Conducting the reaction under pressure increases the concentration of ammonia in the reaction mixture, thereby increasing the rate of the amidation reaction.

Step 2: Dehydration of Cyclohexane-1,4-dicarboxamide to this compound

The second and final step is the dehydration of the diamide to the dinitrile. This is a critical transformation that introduces the valuable nitrile functional groups.[4][5]

Reaction Mechanism:

The dehydration of a primary amide to a nitrile involves the removal of a molecule of water. This is typically achieved using a dehydrating agent. The mechanism generally involves the activation of the amide carbonyl oxygen by the dehydrating agent, followed by elimination.

Figure 2: General workflow for the dehydration of an amide to a nitrile.

Experimental Protocols and Dehydrating Agents:

A variety of dehydrating agents can be employed for this conversion, ranging from classical strong agents to milder, more modern reagents.[4][6][7][8] The choice of reagent can impact the reaction conditions, yield, and substrate scope.

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus pentoxide (P₂O₅) | High temperature | Strong dehydrating agent | Harsh conditions, often requires stoichiometric amounts |

| Phosphorus oxychloride (POCl₃) | Reflux in solvent | Effective for many amides | Corrosive, can generate acidic byproducts |

| Thionyl chloride (SOCl₂) | Often used with a base | Readily available | Generates SO₂ and HCl as byproducts |

| Triflic anhydride (Tf₂O) | Mild conditions, with a base (e.g., Et₃N) | Highly effective, mild conditions | Expensive |

| Cyanuric chloride | In DMF | Good yields for N-protected α-amino-acid amides | Can be toxic |

A General Procedure using Phosphorus Trichloride (PCl₃): [6]

-

To a cooled (0 °C) mixture of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL), phosphorus trichloride (2 mmol) is added dropwise with stirring over 15 minutes.

-

The reaction mixture is then stirred at reflux temperature for a specified time (typically monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is removed to yield the nitrile.

Self-Validating System and Trustworthiness:

The progress of both the amidation and dehydration steps can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide N-H stretches and C=O stretch would indicate the formation of the diamide. In the subsequent dehydration step, the disappearance of the amide peaks and the appearance of a sharp C≡N stretch around 2250 cm⁻¹ would confirm the formation of the dinitrile.

-

NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons of the cyclohexane ring and the appearance/disappearance of signals corresponding to the carboxylic acid, amide, and nitrile functional groups would provide definitive structural confirmation at each stage.

Direct Synthesis: A One-Pot Conversion

For a more streamlined and potentially industrially applicable approach, a direct, one-pot synthesis of this compound from the dicarboxylic acid has been developed.[9][10][11]

Reaction Principle:

This method bypasses the isolation of the diamide intermediate by carrying out the amidation and dehydration in a single reaction vessel. This is typically achieved at high temperatures in the presence of a catalyst and a suitable solvent.

Experimental Protocol: [10][11]

-

In a flask equipped with a stirrer, thermometer, gas inlet, and condenser, 100 parts by mass of 1,4-cyclohexanedicarboxylic acid, 100 parts by mass of N,N'-dimethylimidazolidinone, and 1.26 parts by mass of tin(II) oxide are charged.[11]

-

The mixture is heated to 170°C.

-

Ammonia gas is then introduced at a controlled rate while the temperature is raised to 280°C.

-

The reaction is maintained at this temperature for approximately 14 hours.

-

Upon completion, the reaction mixture is cooled and filtered to remove the solid catalyst.

-

Analysis of the filtrate has shown a 100% conversion of the dicarboxylic acid with a 90.2% yield of 1,4-dicyanocyclohexane.[11]

Causality Behind Experimental Choices:

-

N,N'-dimethylimidazolidinone (DMI): This high-boiling, polar aprotic solvent is an excellent medium for this reaction, facilitating the dissolution of the reactants and withstanding the high reaction temperatures.

-

Tin(II) oxide catalyst: The catalyst plays a crucial role in facilitating both the amidation and the subsequent dehydration steps, likely by activating the carboxylic acid and amide functionalities.

-

High Temperature and Ammonia Flow: The elevated temperature provides the necessary activation energy for both reactions and helps to drive off the water produced, shifting the equilibrium towards the dinitrile product. The continuous flow of ammonia ensures a sufficient concentration for the initial amidation.

Figure 3: Workflow for the direct one-pot synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexane-1,4-dicarboxylic acid is a well-documented and achievable transformation. For laboratory-scale synthesis, the two-step approach involving the formation and subsequent dehydration of the diamide offers a reliable and high-yielding route with well-understood reaction mechanisms. For larger-scale or more streamlined production, the direct one-pot synthesis presents an efficient alternative, albeit under more demanding reaction conditions. The choice of synthetic route will ultimately depend on the desired scale, available equipment, and specific requirements of the researcher or drug development professional.

References

- A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015).

- Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. (2019).

- Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (n.d.).

- Buy this compound | 10534-13-1. (2023). Smolecule.

- Dehydration of Amides to Nitriles: A Review. (n.d.).

- Recent developments in dehydration of primary amides to nitriles. (n.d.). RSC Publishing.

- Nitrile synthesis by oxidation, rearrangement, dehydr

- Dehydration of amides to give nitriles. (n.d.). Master Organic Chemistry.

- This compound | 10534-13-1. (n.d.). Benchchem.

- Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine. (2024). Smolecule.

- More efficient methods to convert carboxylic acids to nitriles. (n.d.).

- US4486603A - Preparation of trans cyclohexane 1,4-diamine. (n.d.).

- A SIMPLE 'ONE-POT' CONVERSION OF CARBOXYLIC ACIDS INTO NITRILES. (1982). OPPI BRIEFS, 14(6).

- This compound synthesis. (n.d.). ChemicalBook.

- Synthesis of 1,4-bis(aminomethyl)cyclohexane. (n.d.). PrepChem.com.

- EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane. (n.d.).

- JPH10306066A - Method for producing trans-type 1,4-bis (aminomethyl) cyclohexane. (n.d.).

- Trans-Cyclohexane-1,4-dicarboxylic acid diamide | CAS 54657-09-9. (n.d.). SCBT.

- TRANS-CYCLOHEXANE-1,4-DICARBOXYLIC ACID DIAMIDE | 54657-09-9. (n.d.). ChemicalBook.

- Trans-Cyclohexane-1,4-dicarboxylic acid diamide. (n.d.). ChemSrc.

- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (n.d.).

- CAS 2549-93-1: 1,4-Cyclohexanedimethanamine. (n.d.). CymitQuimica.

- 1,4-Bis(aminomethyl)cyclohexane. (n.d.). CymitQuimica.

- 1,4-Cyclohexanedicarboxylic acid. (n.d.). Wikipedia.

- WO2021133138A1 - Method for preparation of 1, 4-cyclohexanedimethanol. (n.d.).

- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate. (2018).

- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate | Request PDF. (2025).

- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)

Sources

- 1. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]